molecular formula C13H15N3 B12313672 2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine

2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine

Cat. No.: B12313672
M. Wt: 213.28 g/mol
InChI Key: YLTRAMRVBKFUCS-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a fused N-heterocyclic compound that serves as a valuable and versatile scaffold in medicinal chemistry and drug discovery . This diazepine-pharmacophore is of significant research interest due to its presence in compounds with diverse biological activities. The pyrazolo[1,5-a][1,4]diazepine core has been identified as a key structural motif in the development of novel therapeutic agents. For instance, derivatives of this scaffold have been explored as non-nucleoside inhibitors of the respiratory syncytial virus (RSV) polymerase complex . Furthermore, substituted 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives have been investigated as potent ROS1 inhibitors, presenting a promising avenue for anticancer drug development, particularly for treating non-small cell lung cancer (NSCLC) and other malignancies . The compound's mechanism of action in research settings is typically tied to its ability to modulate kinase activity or other key enzymatic processes involved in disease pathways. The synthetic approaches to this heterocycle, such as regioselective N-alkylation followed by cyclisation, have been optimized to provide efficient access for further functionalization and exploration of structure-activity relationships . This makes it a privileged structure for constructing focused libraries in high-throughput screening and for rational drug design. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for scientific reference.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

InChI

InChI=1S/C13H15N3/c1-2-5-11(6-3-1)13-9-12-10-14-7-4-8-16(12)15-13/h1-3,5-6,9,14H,4,7-8,10H2

InChI Key

YLTRAMRVBKFUCS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=NN2C1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Base-Dependent Alkylation of Pyrazole Precursors

The foundational step in synthesizing 2-phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine involves alkylating ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 2-(chloromethyl)oxirane. This reaction’s regioselectivity and yield are highly sensitive to base selection:

Base Solvent Temperature Time Yield (Major Isomer) Regioselectivity Ratio (2a:3a)
K₂CO₃ Neat 70°C 16 h 24% 100:0
Cs₂CO₃ Neat 40°C 5 h 30% 60:40
NaH DMF 40°C 5 h 50% 95:5

Sodium hydride (NaH) in dimethylformamide (DMF) emerged as optimal, favoring N-alkylation at the pyrazole’s 1-position with 95:5 regioselectivity. This step’s efficiency hinges on suppressing O-alkylation byproducts through solvent polarity modulation.

Oxirane Ring-Opening and Cyclization

Post-alkylation, the intermediate ethyl 1-(oxiran-2-ylmethyl)-3-phenyl-1H-pyrazole-5-carboxylate undergoes amine-mediated ring-opening followed by spontaneous cyclization. Primary amines (e.g., methylamine, benzylamine) facilitate nucleophilic attack at the less hindered oxirane carbon, forming a seven-membered diazepine ring. The reaction proceeds via:

  • Nucleophilic Epoxide Opening : Amine attack at the β-carbon of the oxirane, yielding a secondary alcohol intermediate.
  • Intramolecular Cyclization : The amine’s free lone pair initiates ring closure, eliminating water to form the tetrahydro-4H-pyrazolo[1,5-a]diazepine scaffold.

This two-step sequence achieves isolated yields of 53–61%, limited primarily by intermediate instability during silica gel chromatography.

Borane-Mediated Reduction of Pyrazolo[1,5-a]Diazepinones

Ketone-to-Methylene Reduction

2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepin-4-one serves as a direct precursor to the target compound. Borane-dimethyl sulfide (BH₃·SMe₂) selectively reduces the lactam carbonyl to a methylene group under mild conditions (−10°C to 25°C). The reduction mechanism involves:

  • Coordination : BH₃ binds to the carbonyl oxygen, polarizing the C=O bond.
  • Hydride Transfer : Sequential hydride delivery forms a borate intermediate.
  • Protonolysis : Acidic workup (HCl/MeOH) liberates the reduced product.

This method avoids over-reduction of aromatic rings and preserves the diazepine ring’s integrity, achieving 68–74% yields.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

Method Key Reagents Yield Advantages Limitations
Alkylation-Cyclization NaH, DMF, Methylamine 53–61% High regioselectivity Intermediate instability
Borane Reduction BH₃·SMe₂, HCl/MeOH 68–74% Preserves ring structure Requires lactam precursor
Suzuki Coupling Pd(PPh₃)₄, Cs₂CO₃ 75–81% Enables diversification Dependent on pre-functionalized intermediates

Reaction Optimization Strategies

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing transition states through dipole interactions. In contrast, nonpolar solvents (toluene, CH₂Cl₂) lead to incomplete conversions (<30%) due to poor intermediate solubility.

Temperature Gradients

Lower temperatures (−10°C to 0°C) during borane reductions minimize side reactions, while higher temperatures (40–50°C) accelerate alkylation steps without compromising selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine scaffold, which can be further functionalized for specific applications .

Scientific Research Applications

Biological Activities

The biological activities of 2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine are extensive:

  • Neuropharmacological effects : Compounds in this class have been identified as positive allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), which may have implications in treating schizophrenia and other neuropsychiatric disorders. These derivatives show efficacy in preclinical models .
  • Anticancer properties : Several derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, compounds derived from this scaffold have shown GI50 values between 0.01 and 100 μM against a panel of 60 cancer cell lines .
  • Antimicrobial activity : The compound has also been evaluated for its antibacterial and antifungal properties. Studies indicate that certain derivatives possess noteworthy activity against specific pathogens .

Case Study 1: Neuropharmacological Applications

A study by Conde-Ceide et al. demonstrated that certain derivatives of this compound act as mGluR5 receptor-positive allosteric modulators. These compounds were tested in rodent models and exhibited behavior modification consistent with antipsychotic effects.

Case Study 2: Anticancer Activity

Research conducted on a series of tetrahydro-pyrazolo[1,5-a][1,4]diazepine derivatives revealed potent cytotoxic effects against various cancer cell lines. The study utilized a combination of in vitro assays to assess cell viability and apoptosis induction mechanisms.

Summary Table of Biological Activities

Activity TypeDescriptionReference
NeuropharmacologicalPositive allosteric modulation of mGluR5Conde-Ceide et al.
AnticancerSignificant cytotoxicity against multiple cancer cell linesMDPI study
AntimicrobialNoteworthy antibacterial and antifungal propertiesVarious studies

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Table 2: Bioactivity Comparison

Compound Target/Assay IC50/EC50 (nM) Selectivity Notes References
2-Phenyl core scaffold RSV polymerase 120 ± 15 Non-nucleoside, allosteric binding
2-Ferrocenyl-7-hydroxy derivative [99] A549 lung cancer cells 0.8 ± 0.1 µM Chirality-independent activity
5-(3-Methylfuran) carboxylate [16] EGFR/BRAFV600E 45 ± 5 Dual kinase inhibition
4-Chlorophenyl derivative [4k] Dopamine D2/D3 receptors 18 ± 2 Preclinical antipsychotic activity

Key Findings:

  • Antiviral vs. Anticancer Trade-offs: The 2-phenyl core exhibits moderate RSV inhibition (IC50 ~120 nM), while C5-acylated derivatives (e.g., 3-methylfuran) shift activity toward kinase targets (EGFR/BRAFV600E IC50 ~45 nM) .
  • Lack of Stereochemical Dependence: Anti-proliferative activity in ferrocenyl derivatives remains consistent across (R)- and (S)-enantiomers, simplifying synthetic workflows .

Biological Activity

2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a bicyclic compound belonging to the class of pyrazolo[1,5-a][1,4]diazepines. Its unique structure comprises a fused pyrazole and diazepine ring with a phenyl group at the 2-position. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H15N3
  • Molecular Weight : Approximately 215.28 g/mol
  • Structural Characteristics : The compound exhibits electrophilic substitution due to the presence of the phenyl group and can participate in nucleophilic reactions through nitrogen atoms in the diazepine ring.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

One of the most notable activities is its role as an inhibitor of receptor tyrosine kinases , particularly ROS1 (c-ros oncogene 1). This suggests its relevance in cancer treatment strategies targeting specific signaling pathways associated with tumor growth and proliferation. Preliminary studies have indicated that this compound may effectively inhibit ROS1 activity, which is crucial for certain types of cancer therapies.

Anxiolytic and Anticonvulsant Effects

In addition to its anticancer properties, this compound has been investigated for its anxiolytic and anticonvulsant effects . These properties suggest potential applications in treating anxiety disorders and seizure disorders.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : Interaction studies have focused on its binding affinity to specific receptors and enzymes. The compound's ability to selectively inhibit ROS1 kinase while potentially modulating GABAergic activity highlights its dual functionality.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructureKey Features
5-Methyl-5H-pyrazolo[3,4-b]quinolinContains a quinoline moietyPotential antitumor activity
3-(2-Methylphenyl)-5H-pyrazolo[3,4-b]quinolinSubstituted at the 3-positionExhibits neuroprotective effects
2-Methyl-5H-pyrazolo[3,4-b]quinolinMethyl substitution enhances solubilityInvestigated for anti-inflammatory properties

The unique structural configuration of this compound allows for selective inhibition of ROS1 kinase while modulating GABAergic activity. This dual functionality may not be present in other similar compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Studies : Efficient synthetic routes have been developed to produce this compound along with various derivatives. For instance, a study reported a scalable synthesis involving alkylation and cyclization processes that yield high purity products suitable for biological testing .
  • Biological Evaluation : In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) by inducing apoptosis or cell cycle arrest. These findings underscore the potential therapeutic applications in oncology .

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